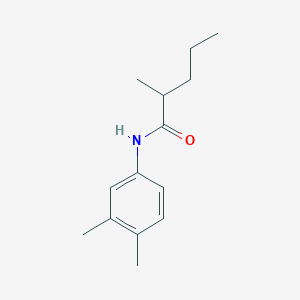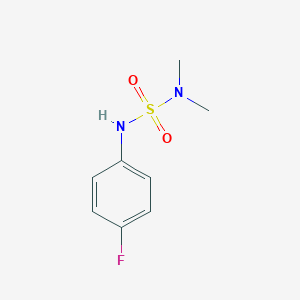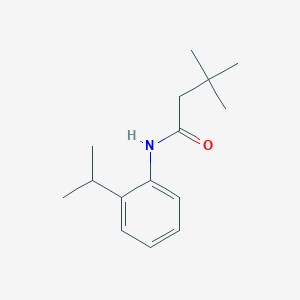
2-Chloro-7-méthylsulfanyl-quinoléine-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chloro group at the second position, a methylsulfanyl group at the seventh position, and an aldehyde group at the third position of the quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Applications De Recherche Scientifique
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde has several scientific research applications:
-
Medicinal Chemistry: : It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents .
-
Biological Studies: : It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets .
-
Chemical Synthesis: : It is employed as a building block in the synthesis of complex heterocyclic compounds and natural product analogs .
-
Material Science: : It is used in the development of novel materials with unique electronic and optical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde typically involves the following steps:
-
Formation of the Quinoline Ring: : The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
-
Introduction of the Chloro Group: : The chloro group can be introduced through chlorination reactions using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) .
-
Introduction of the Methylsulfanyl Group: : The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiolating agents such as methylthiolate salts .
-
Formylation: : The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or formylating agents like formic acid .
Industrial Production Methods
Industrial production of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
-
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
-
Reduction: : The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
-
Substitution: : The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted quinoline derivatives .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: 2-Chloro-7-methylsulfanyl-quinoline-3-carboxylic acid
Reduction: 2-Chloro-7-methylsulfanyl-quinoline-3-methanol
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is primarily based on its ability to interact with biological targets such as enzymes and receptors. The chloro and methylsulfanyl groups enhance its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the methylsulfanyl group, which may result in different biological activities and reactivity.
7-Methylsulfanyl-quinoline-3-carbaldehyde: Lacks the chloro group, which may affect its binding affinity and specificity towards biological targets.
2-Chloro-7-methylquinoline-3-carbaldehyde: Lacks the sulfanyl group, which may influence its chemical reactivity and biological properties.
Uniqueness
2-Chloro-7-methylsulfanyl-quinoline-3-carbaldehyde is unique due to the presence of both the chloro and methylsulfanyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in medicinal chemistry and other scientific research applications .
Propriétés
IUPAC Name |
2-chloro-7-methylsulfanylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKPVKLQVQZMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=NC(=C(C=C2C=C1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Propyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B411763.png)
![2-(4-bromophenyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B411765.png)
